5-Hydroxy-2-(4-nitrophenylazo)pyridine
Description
5-Hydroxy-2-(4-nitrophenylazo)pyridine is a pyridine derivative featuring a hydroxy group at position 5 and a 4-nitrophenylazo substituent at position 2. Azo compounds, characterized by the –N=N– linkage, are widely studied for their applications in dyes, sensors, and pharmaceuticals due to their chromophoric and bioactive properties.
Properties
CAS No. |
35771-41-6 |
|---|---|
Molecular Formula |
C11H8N4O3 |
Molecular Weight |
244.21 g/mol |
IUPAC Name |
6-[(4-nitrophenyl)diazenyl]pyridin-3-ol |
InChI |
InChI=1S/C11H8N4O3/c16-10-5-6-11(12-7-10)14-13-8-1-3-9(4-2-8)15(17)18/h1-7,16H |
InChI Key |
VLUHLNQGNNDTNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=NC=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
5-(4-Nitrophenylazo)-4,6-diphenyl-3-cyano-2-pyridone
Structure: This pyridone derivative (2-pyridone) shares the 4-nitrophenylazo group but differs in its core structure (pyridone vs. pyridine) and additional substituents (cyano, diphenyl). Properties:
The absence of a carbonyl group could reduce hydrogen-bonding interactions.
Benzofuran Derivatives with Fungicidal and Insecticidal Activity
Examples :
- 5-Hydroxy-2-(1-oxo-5-methyl-4-hexenyl)benzofuran (Compound 11)
- 5-Hydroxy-2-(1-hydroxy-5-methyl-4-hexenyl)benzofuran (Compound 12)
Properties :
- Bioactivity : Toxic to Cladosporium phlei (fungus) and spruce budworm larvae .
- Source : Isolated from endophytic fungi in Gaultheria procumbens .
Comparison: While these benzofurans share a hydroxy group and alkyl substituents, their fused oxygen-containing heterocycle (benzofuran vs. pyridine) and lack of an azo group result in distinct electronic properties.
5-Hydroxy-2-(hydroxymethyl)pyridine
Structure : A simpler pyridine derivative with hydroxy (position 5) and hydroxymethyl (position 2) groups.
Properties :
- Source : Naturally occurring, isolated from Sparganium stoloniferum .
- Applications: Potential antioxidant or medicinal properties inferred from its isolation context .
Comparison : The absence of the azo group and nitro substituent in this compound limits its conjugation and redox activity compared to 5-Hydroxy-2-(4-nitrophenylazo)pyridine.
Pyridine Analogs of 5-OH-DPAT (Dopaminergic Agents)
Example: 5-Hydroxy-2-(di-n-propylamino)tetralin analogs with pyridine cores. Properties:
- Bioactivity : High affinity for dopamine D2/D3 receptors, reversing γ-butyrolactone-induced DA synthesis in rats .
Comparison : Although structurally distinct (tetralin vs. azo-pyridine), these analogs demonstrate that pyridine derivatives with hydroxy and bulky substituents can exhibit neurological activity. This suggests that this compound may also interact with biological targets, though its azo group could introduce steric or electronic barriers.
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Core Structure | Melting Point (°C) | Key IR Peaks (cm⁻¹) | Bioactivity |
|---|---|---|---|---|
| 5-(4-Nitrophenylazo)-4,6-diphenyl-3-cyano-2-pyridone | Pyridone | 278–279 | 3472 (O–H), 1686 (C=O) | Solvatochromic material |
| 5-Hydroxy-2-(1-oxo-5-methyl-4-hexenyl)benzofuran | Benzofuran | Not reported | Not reported | Fungicidal, insecticidal |
| 5-Hydroxy-2-(hydroxymethyl)pyridine | Pyridine | Not reported | Not reported | Antioxidant (inferred) |
Table 2: Structural Comparison
| Feature | This compound | 5-(4-Nitrophenylazo)-4,6-diphenyl-3-cyano-2-pyridone | Benzofuran Derivatives |
|---|---|---|---|
| Core Heterocycle | Pyridine | Pyridone | Benzofuran |
| Azo Group | Yes | Yes | No |
| Nitro Substituent | 4-Nitrophenyl | 4-Nitrophenyl | No |
| Bioactivity | Potential insecticidal/dye applications | Solvatochromic properties | Fungicidal |
Research Findings and Implications
- Pyridone vs. Pyridine : The pyridone derivative’s carbonyl group enhances hydrogen bonding, influencing its solvatochromic behavior . In contrast, the pyridine core in the target compound may improve aromatic stability.
- Role of Azo Groups : The –N=N– linkage in both the target compound and pyridone derivative contributes to π-conjugation, critical for optical properties .
- Bioactivity Potential: Benzofuran analogs demonstrate that hydroxy and alkyl substituents can drive antifungal activity, suggesting that this compound’s nitro and azo groups might synergize for enhanced pesticidal effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
